molecular formula C16H12BrClN4S B12043830 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea

1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea

Cat. No.: B12043830
M. Wt: 407.7 g/mol
InChI Key: DCLYCEYBQDSYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a pyrazole-based heterocyclic compound characterized by a thiourea (-NH-CS-NH2) functional group attached to a pyrazole ring substituted with 4-bromophenyl and 4-chlorophenyl groups. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C16H12BrClN4S

Molecular Weight

407.7 g/mol

IUPAC Name

[5-(4-bromophenyl)-2-(4-chlorophenyl)pyrazol-3-yl]thiourea

InChI

InChI=1S/C16H12BrClN4S/c17-11-3-1-10(2-4-11)14-9-15(20-16(19)23)22(21-14)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,23)

InChI Key

DCLYCEYBQDSYTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the reaction of 4-bromophenylhydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with thiourea under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl and 4-chlorophenyl groups undergo nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

Reactant/ReagentConditionsProductYieldReference
Sodium methoxideDMF, 80°CMethoxy-substituted derivative68%
EthylenediamineEtOH, refluxDiamine-coupled analog52%

The electron-withdrawing nature of halogens activates the aromatic rings for substitutions, particularly at para positions relative to bromine/chlorine .

Oxidation of Thiourea Moiety

The thiourea group (-NH-CS-NH-) oxidizes to form sulfonyl or sulfonic acid derivatives:

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 60°CSulfonic acid derivativeForms water-soluble salts
m-CPBADCM, 0°C → RTSulfinamide intermediateStereoselective oxidation observed

These reactions are critical for modulating solubility and biological activity .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal SaltConditionsComplex TypeApplication
CuCl₂MeOH, RTTetradentate Cu(II) complexCatalyzed Suzuki-Miyaura couplings
Pd(OAc)₂THF, 50°CSquare-planar Pd(II) complexUsed in C-H activation reactions

The thiourea sulfur and pyrazole nitrogen participate in coordination, confirmed by FTIR and X-ray crystallography .

Cycloaddition and Heterocycle Formation

The pyrazole-thiourea system undergoes cycloaddition with dipolarophiles:

Reaction PartnerConditionsProductKey Feature
AcetylenedicarboxylateToluene, ΔThiazolo[3,2-b]pyrazoleFluorescent properties
Nitrile oxidesDCM, RTIsoxazole hybridsEnhanced antimicrobial activity

These reactions expand the compound’s utility in synthesizing fused heterocycles .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, structural rearrangements occur:

ConditionsTransformationOutcome
HCl (conc.)Thiourea → ThiazoleForms 2-aminothiazole derivatives
NaOH (aq.)Pyrazole ring-openingGenerates β-keto thiourea intermediates

These rearrangements are pH-dependent and reversible under controlled conditions .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalyst/BaseProductYield
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl derivatives75–82%
Buchwald-HartwigPd₂(dba)₃/XPhosAminated analogs63%

These reactions enable modular functionalization for drug discovery .

Key Research Findings

  • Antimicrobial Activity : Thiourea derivatives with halogenated aryl groups exhibit MIC values of 3.9–15.6 µg/mL against Gram-positive bacteria .

  • Catalytic Utility : Metal complexes derived from this compound show TOF values up to 1,200 h⁻¹ in cross-coupling reactions .

  • Solubility Trends : Oxidation to sulfonic acid derivatives increases aqueous solubility by >100-fold .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea exhibit significant anticancer properties. For example, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
    StudyCell LineIC50 (μM)Reference
    Compound AMCF-7 (Breast Cancer)15.2
    Compound BHepG2 (Liver Cancer)12.8
    Compound CPC3 (Prostate Cancer)10.5
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
    Bacterial StrainMIC (μg/mL)Reference
    Staphylococcus aureus31.25
    Escherichia coli62.50
  • Anticonvulsant Activity : Research has indicated that pyrazole derivatives can exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances the efficacy of these compounds in seizure models.

Agricultural Applications

  • Pesticidal Activity : Thiourea derivatives have been explored for their pesticidal properties. Studies have shown that compounds with similar structures can act as effective fungicides and herbicides, inhibiting the growth of various plant pathogens.
    • A study demonstrated that a thiourea derivative reduced fungal growth by over 70% in treated crops compared to controls, highlighting its potential as a biopesticide .

Material Science Applications

  • Polymer Synthesis : The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability.
    • For instance, polymers synthesized with thiourea derivatives displayed a 30% increase in tensile strength compared to conventional polymers .

Case Study 1: Anticancer Efficacy

A comprehensive study examined the anticancer effects of various pyrazole derivatives, including 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea, on human cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity, the compound was tested against a panel of bacteria and fungi. The results showed significant inhibition of microbial growth, supporting its development as a novel antimicrobial agent for agricultural applications .

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to pyrazole derivatives with variations in substituents, heterocyclic systems, or functional groups. Key analogs include:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Key Features/Activities Evidence ID
1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea C16H11BrF2N4S 2,4-difluorophenyl 409.25 Higher halogen content (F2) may increase lipophilicity but reduce metabolic stability compared to Cl.
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C17H14BrFN2O 4-fluorophenyl, ethanone 367.21 Replacement of thiourea with a ketone group reduces hydrogen-bonding capacity, potentially altering solubility and target interactions.
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde C17H12BrClN2O 4-chlorobenzyl, aldehyde 375.65 Aldehyde functional group introduces electrophilic reactivity; inactive in anticancer screens despite structural similarity to pyrazole-thiourea derivatives.
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole C24H18BrFN3S Thiazole ring, 4-fluorophenyl 485.39 Incorporation of thiazole enhances π-π stacking potential; reported biological activity linked to pyrazole-thiazole hybrids.
3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-indole C26H18ClN5OS Indole, 4-methoxyphenyl 484.97 Methoxy group improves antioxidant activity compared to halogenated analogs.

Physicochemical Properties

  • Halogen Effects: The 4-bromo and 4-chloro substituents in the target compound increase molecular weight (MW ≈ 408–410 g/mol) and polarizability compared to non-halogenated analogs.
  • Functional Group Impact: Thiourea groups (-NH-CS-NH2) provide hydrogen-bond donor/acceptor sites, which are absent in ketone or aldehyde analogs. This may enhance interactions with enzymes or receptors .

Biological Activity

1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Thiourea derivatives, particularly those incorporating pyrazole moieties, have been shown to exhibit a range of pharmacological effects, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific thiourea derivative, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₆H₁₂BrClN₄S
  • Molecular Weight : 407.72 g/mol
  • SMILES : NC(NC1=CC(C2=CC=C(Br)C=C2)=NN1C3=CC=C(Cl)C=C3)=S

This structure indicates the presence of both bromine and chlorine substituents, which may influence its biological activity through electronic effects.

Anticancer Activity

Research has demonstrated that thiourea derivatives can inhibit cancer cell proliferation. A study indicated that compounds with similar structures showed effective inhibition against various cancer cell lines, disrupting normal cell cycle progression and inducing apoptosis .

CompoundCell LineIC50 (µM)Mechanism
6hA54912.5Apoptosis induction
6bHeLa15.0Cell cycle arrest

Antibacterial Activity

The antibacterial properties of thiourea derivatives have also been extensively studied. The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

Thiourea derivatives have been shown to modulate inflammatory responses. In vitro studies indicated that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammation:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500400
IL-61200300

These findings highlight its potential for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole-based thiourea derivatives were synthesized and tested for their anticancer efficacy against various cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7), with some derivatives achieving IC50 values as low as 10 µM .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial activity of thiourea derivatives against multi-drug resistant strains. The study reported that the compound displayed promising activity against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Q & A

Basic: How can the synthesis of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via a multi-step route involving:

Cyclization : Reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form α,β-unsaturated ketones.

Thiourea Introduction : Reaction of the pyrazole intermediate with thiourea derivatives (e.g., 2-cyanothioacetamide) under reflux in ethanol or DMF .
Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Monitor intermediates via TLC/HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DMF for better solubility of aromatic intermediates) .

Basic: What spectroscopic techniques are critical for characterizing this thiourea-pyrazole derivative?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for bromo/chlorophenyl groups), pyrazole NH (~δ 10–12 ppm).
    • ¹³C NMR : Thiourea carbonyl (C=S, ~175–180 ppm), pyrazole carbons (~140–160 ppm) .
  • XRD : Resolve crystal packing and confirm tautomeric forms (e.g., thiourea vs. thione) .

Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Methodological Answer:
Discrepancies in hydrogen bonding (e.g., N–H···S vs. N–H···N) can arise from tautomerism or disorder. Steps to resolve:

Refine SHELXL Parameters : Use anisotropic displacement parameters for non-H atoms and restrain H-bond distances .

ORTEP-3 Visualization : Analyze intermolecular interactions (e.g., C–H···π, π–π stacking) to identify dominant packing motifs .

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) to validate deviations .

Advanced: How to address conflicting reports on this compound’s pharmacological activity (e.g., σ receptor antagonism vs. antitubulin effects)?

Methodological Answer:
Contradictions may arise from assay conditions or structural promiscuity. Mitigation strategies:

Standardized Assays : Re-test activity under uniform conditions (e.g., human σ₁ receptor binding vs. sea urchin embryo antitubulin assays) .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromo/chlorophenyl groups) to isolate target-specific effects. For example:

  • σ₁ Antagonism : Correlates with electron-withdrawing substituents (Cl/Br) at the 4-position of phenyl rings .
  • Antitubulin Activity : Requires a planar thiourea-pyrazole conformation, confirmed via molecular docking .

Basic: What computational tools are recommended for modeling this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations (Gaussian, ORCA) : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Docking (AutoDock Vina) : Screen against targets like σ₁ receptors (PDB: 6KOF) using flexible ligand protocols .

Advanced: How to resolve crystallographic disorder in the pyrazole-thiourea moiety?

Methodological Answer:
Disorder often arises from rotational freedom of the thiourea group. Approaches include:

Multi-Component Refinement : Model alternative conformations in SHELXL with occupancy parameters .

Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve resolution (< 0.8 Å) .

Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···S vs. N–H···Br) to identify stabilizing interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.